Reduced Lipophilicity (XLogP3-AA = 0.5) Compared to the 4-Fluorophenyl Analog (Estimated XLogP3-AA ≈ 1.2–1.5)
The target compound exhibits a computed XLogP3-AA of 0.5 [1]. The closest structural analog, (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone (C15H13FN2O3S, MW 320.34), is predicted to have a higher XLogP3-AA in the range of 1.2–1.5 based on the replacement of the furan-2-ylmethyl group with a 4-fluorophenyl group, which is more lipophilic and lacks the oxygen heteroatom of the furan ring [1][2]. A difference of ~0.7–1.0 logP units is substantial and can affect aqueous solubility, plasma protein binding, and membrane permeability [2].
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 0.5 (PubChem-computed XLogP3-AA) |
| Comparator Or Baseline | (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone: estimated XLogP3-AA ≈ 1.2–1.5 |
| Quantified Difference | ~0.7–1.0 logP units lower for the target compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) [1]; comparator XLogP3-AA estimated based on group contribution analysis of furan vs. 4-fluorophenyl substitution [2] |
Why This Matters
Lower lipophilicity correlates with better aqueous solubility and potentially lower non-specific protein binding, which can translate to a wider therapeutic window in in vivo models.
- [1] PubChem. (2021). (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone, CID 71809383. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/71809383. View Source
- [2] Benet, L. Z., Hosey, C. M., Ursu, O., & Oprea, T. I. (2016). BDDCS, the Rule of 5 and drugability. Advanced Drug Delivery Reviews, 101, 89–98. https://doi.org/10.1016/j.addr.2016.05.007 (Used for class-level logP-bioavailability relationship). View Source
